1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple heteroatoms, including nitrogen and oxygen, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This interaction with its targets can lead to changes in the enzyme’s activity, potentially affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
It’s worth noting that compounds with similar structures have shown to reduce α-syn aggregation , which could imply an impact on protein folding and degradation pathways.
Pharmacokinetics
Compounds with similar structures have shown dose- and time-dependent pharmacokinetics . These compounds exhibited linear pharmacokinetics at lower doses, but nonlinear kinetics were more pronounced after multiple dosing . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the dosage and frequency of administration.
Result of Action
Compounds with similar structures have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.
Formation of the 1,2,3-triazole ring:
Coupling of the phenyl and pyridinyl groups: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for coupling reactions: Palladium (Pd) catalysts, copper (Cu) catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea: Similar structure but with a urea moiety.
3-(pyridin-4-yl)-1,2,4-triazines: Contains a triazine ring instead of an oxadiazole ring.
5-(4-pyridinyl)-1,2,4-oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness
1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is unique due to its combination of the 1,2,4-oxadiazole and 1,2,3-triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c16-13-12(19-21-22(13)11-4-2-1-3-5-11)15-18-14(20-23-15)10-6-8-17-9-7-10/h1-9H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNGBVNFGWJWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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